molecular formula C15H18ClN3O2S B2670452 2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpyridine-4-carboxamide CAS No. 1436155-83-7

2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpyridine-4-carboxamide

Cat. No. B2670452
CAS RN: 1436155-83-7
M. Wt: 339.84
InChI Key: HPMJOTLMBWRUNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine and thiazole rings, followed by the introduction of the various substituents. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and thiazole rings would impart a certain degree of rigidity to the molecule, while the ether and amide groups could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the amide group might be susceptible to hydrolysis under acidic or basic conditions, while the chloro group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar amide and ether groups, while its melting and boiling points would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Chemical Synthesis Methods

This compound's relevance in chemical synthesis is highlighted by its involvement in producing thiazolopyrimidines and related compounds. Researchers have developed methods to synthesize various thiazolopyrimidines, showcasing the versatility of related chemical structures in facilitating the production of compounds with potential biological activity (Sherif et al., 1993). Similarly, the creation of novel benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents further underscores the compound's utility in synthesizing new medicinal molecules (Abu‐Hashem et al., 2020).

Potential Pharmaceutical Applications

The compound's structural features are instrumental in synthesizing derivatives with potential antitumor activity, as seen in the development of specific kinase inhibitors showing promise in preclinical cancer models (Lombardo et al., 2004). This underscores the compound's potential as a scaffold for creating more effective cancer therapeutics.

Innovations in Compound Creation

The research also extends to the synthesis of ethoxycarbonylpyrene and perylene thioamides as building blocks for efficient, color-tunable 4-hydroxythiazole-based fluorophores. These findings highlight the compound's role in developing new materials for fluorescence-based applications, demonstrating its versatility beyond pharmaceuticals (Witalewska et al., 2019).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a potential material for industrial use, research could focus on improving its synthesis and studying its properties under various conditions .

properties

IUPAC Name

2-chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S/c1-4-21-10(2)14-18-12(9-22-14)8-19(3)15(20)11-5-6-17-13(16)7-11/h5-7,9-10H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMJOTLMBWRUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NC(=CS1)CN(C)C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpyridine-4-carboxamide

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